ALANE-N-METHYLPYRROLIDINE COMPLEX ELEC
Description
Chemical Identity and Nomenclature
The alane-N-methylpyrrolidine complex electronic grade possesses a well-defined chemical identity that reflects its coordination structure and electronic grade purity specifications. The compound is systematically designated by the Chemical Abstracts Service registry number 126084-10-4, providing unambiguous identification within chemical databases and regulatory frameworks.
The molecular formula C₅H₁₄AlN accurately represents the stoichiometric composition, indicating the presence of five carbon atoms, fourteen hydrogen atoms, one aluminum atom, and one nitrogen atom within the molecular structure. This formula corresponds to a molecular weight of 115.16 atomic mass units, reflecting the coordination of one aluminum hydride unit with one N-methylpyrrolidine molecule.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound designated as (T-4)-Trihydro(1-methylpyrrolidine)aluminum. This name explicitly indicates the tetrahedral coordination geometry around the aluminum center, denoted by the (T-4) descriptor, and specifies the presence of three hydride ligands along with the coordinated 1-methylpyrrolidine donor molecule.
Alternative nomenclature includes the commonly used designation "Alane N-methylpyrrolidine complex," which emphasizes the coordination relationship between the aluminum hydride unit and the pyrrolidine-based ligand. The electronic grade specification further distinguishes this material from standard laboratory grades, indicating enhanced purity levels and reduced impurity content suitable for sensitive applications.
The electronic grade designation necessitates stringent control of metallic impurities, organic contaminants, and water content to ensure compatibility with semiconductor processing requirements. This purity level typically involves parts-per-million or parts-per-billion limitations on trace elements that could interfere with electronic device fabrication or compromise material performance in advanced applications.
Historical Development and Discovery
The historical development of alane-N-methylpyrrolidine complex electronic grade emerges from the broader evolution of aluminum hydride chemistry, which began with foundational discoveries in the mid-twentieth century. The synthesis of aluminum hydrides was first reported in 1947 by Finholt, Bond, and Schlesinger at the George Herbert Jones Laboratory, University of Chicago, establishing the fundamental chemistry that would later enable the development of stabilized aluminum hydride complexes.
The initial challenges in aluminum hydride chemistry centered on the inherent instability of these compounds, which exhibited rapid decomposition and extreme sensitivity to moisture and air. Early researchers recognized that Lewis base coordination could provide a pathway to stabilize these reactive species while preserving their reducing capabilities. This insight led to systematic investigations of amine-aluminum hydride complexes throughout the following decades.
The development of N-methylpyrrolidine as a stabilizing ligand for aluminum hydride represents a strategic choice based on the favorable coordination properties of tertiary amines. Research conducted in the latter half of the twentieth century demonstrated that tertiary amines could effectively coordinate to aluminum centers, forming stable complexes with aluminum hydride that maintained the reducing properties essential for synthetic applications.
The specific selection of N-methylpyrrolidine as a ligand reflects careful consideration of both electronic and steric factors. The five-membered pyrrolidine ring provides an optimal balance between basicity and steric accessibility, allowing efficient coordination to the aluminum center while avoiding excessive steric hindrance that could destabilize the complex. The N-methyl substitution enhances the basicity of the nitrogen donor atom while maintaining the liquid state at room temperature, facilitating handling and purification processes.
The transition to electronic grade specifications occurred as semiconductor manufacturing demands increased for ultra-pure chemical reagents. The electronic grade designation required development of specialized purification techniques and quality control protocols to achieve the stringent purity standards necessary for semiconductor applications. This evolution reflected the growing recognition of aluminum hydride complexes as valuable reagents in advanced materials synthesis and processing.
Patent literature from the late twentieth century documents various synthetic approaches to aluminum hydride complexes, with continuous refinement of preparation methods to achieve higher purity levels and improved stability. The development of the electronic grade variant represents the culmination of these efforts, providing a standardized material that meets the demanding requirements of modern technology applications.
Role in Coordination Chemistry of Aluminum Hydrides
The alane-N-methylpyrrolidine complex electronic grade exemplifies fundamental principles governing the coordination chemistry of aluminum hydrides, particularly the stabilization of electron-deficient aluminum centers through Lewis base coordination. This compound serves as a model system for understanding the factors that influence complex formation, stability, and reactivity in aluminum hydride chemistry.
The coordination behavior of aluminum hydrides is primarily determined by the electron-deficient nature of the aluminum center, which possesses vacant orbitals that readily accept electron density from Lewis base donors. Research has demonstrated that the basicity of the coordinating ligand plays a crucial role in determining whether monomeric or dimeric complexes form, with more basic ligands favoring monomeric structures.
Studies of Lewis base complexes of aluminum hydride have revealed that dimeric amine complexes typically form when the ligand pKa is less than 9.76, while monomeric complexes are preferred when the pKa exceeds 9.99. The N-methylpyrrolidine ligand, with its enhanced basicity due to the pyrrolidine ring system and N-methyl substitution, falls within the range that favors monomeric complex formation, contributing to the stability and well-defined stoichiometry of the resulting aluminum hydride complex.
The structural characterization of aluminum hydride complexes has been extensively studied using various spectroscopic techniques. Nuclear magnetic resonance spectroscopy provides particularly valuable insights into the coordination environment around the aluminum center. The ²⁷Al nuclear magnetic resonance chemical shift for aluminum hydride complexes typically appears in the range of 100-110 parts per million, indicating tetrahedral coordination geometry around the aluminum atom.
The coordination chemistry of aluminum hydrides also exhibits dynamic behavior in solution, with potential for ligand exchange and coordination mode changes depending on temperature, concentration, and solvent effects. Research on related aluminum hydride complexes has demonstrated the possibility of hemilabile coordination, where ligands can reversibly coordinate and dissociate from the aluminum center.
Computational studies have provided additional insights into the electronic structure and bonding characteristics of aluminum hydride complexes. Density functional theory calculations have been employed to determine thermochemical properties, including heats of formation, entropies, and Gibbs free energies of formation for various alane complexes. These studies reveal that the stabilization energy provided by Lewis base coordination is substantial, often exceeding 20-30 kilocalories per mole.
| Complex Type | Coordination Number | Typical ²⁷Al NMR Shift (ppm) | Stability Factor |
|---|---|---|---|
| Monomeric Amine Complexes | 4 | 100-110 | High |
| Dimeric Bridged Complexes | 5-6 | 80-100 | Moderate |
| Polymeric Structures | 6 | 60-80 | Variable |
The role of steric effects in aluminum hydride coordination chemistry cannot be overlooked. The N-methylpyrrolidine ligand provides an optimal balance between electronic donation and steric accessibility. The five-membered ring system minimizes steric congestion around the aluminum center while maintaining strong coordinate bonding through the nitrogen lone pair.
Advanced synthetic applications of aluminum hydride complexes demonstrate their utility as selective reducing agents and hydrogen storage materials. The controlled release of hydrogen from these complexes can be achieved through thermal decomposition or chemical activation, making them valuable for hydrogen storage applications in fuel cell technologies. The ability to tune the reactivity of aluminum hydride through ligand modification provides opportunities for developing specialized reducing agents with enhanced selectivity for specific functional group transformations.
Recent research has expanded the scope of aluminum hydride coordination chemistry to include mixed-ligand systems and hemilabile coordination environments. These studies reveal that the coordination mode can be modulated by controlling steric bulk and electronic properties of the ligands, enabling fine-tuning of catalytic activity and reactivity patterns.
Properties
CAS No. |
126084-10-4 |
|---|---|
Molecular Formula |
H3AlN(CH3)C4H8 |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Lithium Aluminum Hydride and N-Methylpyrrolidine
The most widely documented method involves the reaction of lithium aluminum hydride (LiAlH₄) with N-methylpyrrolidine (NMP) in anhydrous toluene. This approach, pioneered by Marlett and Park, leverages the affinity of tertiary amines for aluminum hydride coordination. The procedure entails stirring LiAlH₄ with a stoichiometric excess of NMP at room temperature for 16 hours, followed by filtration to remove lithium byproducts.
Reaction Mechanism :
The hydrogen gas evolved is safely vented, while the AlH₃·NMP complex remains solubilized in toluene. This method achieves a 90% yield of the complex, with purity exceeding 99% after solvent evaporation.
Halide Exchange Catalyzed by Potassium Iodide
A patented method (CN110590706B) optimizes the synthesis of N-methylpyrrolidine itself, a precursor critical to the complex’s preparation. By reacting 1,4-dichlorobutane with methylamine in the presence of potassium iodide (KI), NMP is produced under mild conditions (100–120°C, 3–8 hours). The KI catalyzes halogen exchange, reducing activation energy for nucleophilic substitution:
Key Reaction Parameters :
| Parameter | Optimal Range |
|---|---|
| KI : 1,4-Dichlorobutane | 2.5–6 : 100 (molar) |
| Methylamine Concentration | 30–50 wt% in H₂O |
| Solvent Ratio | 400–800 mL ether : 1 mol 1,4-DCB |
This method yields NMP with 88% efficiency, ensuring a high-purity feedstock for subsequent complexation.
Optimization of Complexation Conditions
Solvent Selection and Hydrogen Bonding Effects
The choice of ether solvents (e.g., diglyme, anisole) significantly impacts reaction efficiency. These solvents form hydrogen bonds with methylamine, lowering its vapor pressure and enhancing solubility. For instance, diglyme (boiling point: 162°C) prevents azeotrope formation with methylamine-water mixtures, enabling reactions above 100°C without amine loss.
Catalytic Role of Potassium Iodide
In the NMP synthesis step, KI facilitates a halogen exchange reaction:
The iodide ion acts as a superior leaving group, accelerating the substitution of chlorine in 1,4-dichlorobutane. This step is critical for achieving high reaction rates under atmospheric pressure.
Purification and Isolation Techniques
Distillation Protocols
Post-reaction mixtures are treated with aqueous NaOH to adjust pH to 12–13, precipitating methylamine hydrochloride. Fractional distillation under reduced pressure isolates components:
| Fraction | Boiling Range (°C) | Component |
|---|---|---|
| First distillate | 50–51 | Methylamine-water azeotrope |
| Second distillate | 81–83 | N-Methylpyrrolidine |
| Third distillate | 101–103 | Water |
Residual ether solvent is recovered via vacuum distillation, ensuring minimal waste.
Crystallization and Filtration
For the AlH₃·NMP complex, toluene solutions are cooled to −20°C to precipitate lithium byproducts. Filtration through a sintered glass funnel under nitrogen atmosphere yields a clear, stable solution of the complex.
Industrial-Scale Production Considerations
Economic Viability
Raw material costs for the KI-catalyzed route are $12/kg of NMP, versus $28/kg for methods relying on N-methylpyrrolidone hydrogenation. This cost advantage has driven adoption in pharmaceutical manufacturing, where NMP demand exceeds 10,000 tonnes annually.
Applications in Selective Reductions
Organic Synthesis
AlH₃·NMP demonstrates exceptional selectivity in reducing esters to alcohols without attacking nitro or halide groups. For example:
Q & A
Q. What experimental protocols ensure accurate measurement of the dielectric properties of ALANE-N-METHYLPYRROLIDINE COMPLEX in high-frequency applications?
- Methodological Answer: Use vector network analyzers (VNAs) to measure scattering parameters (S-parameters) across the target frequency range (e.g., 1 MHz–10 GHz). Calibrate instruments using standard impedance substrates (e.g., alumina or silicon) to minimize systematic errors. Design coplanar waveguide test structures with precise lithographic patterning to isolate the complex’s dielectric response. Validate measurements against finite-element electromagnetic simulations (e.g., ANSYS HFSS) to account for parasitic effects. Document environmental controls (temperature, humidity) during testing to ensure reproducibility .
Q. How can researchers optimize the synthesis parameters of ALANE-N-METHYLPYRROLIDINE COMPLEX to enhance its electronic performance?
- Methodological Answer: Implement a Design of Experiments (DOE) approach, varying parameters such as precursor ratios, reaction temperature, and solvent purity. Characterize batches using thermogravimetric analysis (TGA) to assess thermal stability and X-ray photoelectron spectroscopy (XPS) to verify stoichiometry. Correlate synthesis conditions with electrical properties (e.g., conductivity via four-point probe measurements). Use statistical tools like ANOVA to identify significant variables, referencing iterative design principles from capstone engineering projects .
Q. What analytical techniques are critical for detecting impurities in ALANE-N-METHYLPYRROLIDINE COMPLEX during electronic material fabrication?
- Methodological Answer: Combine gas chromatography-mass spectrometry (GC-MS) for volatile impurity detection and energy-dispersive X-ray spectroscopy (EDS) for elemental analysis. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to identify functional group anomalies. Establish a contamination threshold using control samples and adhere to ISO/IEC 17025 standards for laboratory quality assurance. Integrate these protocols with sensor calibration techniques from experimental engineering courses .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data on the charge transport behavior of ALANE-N-METHYLPYRROLIDINE COMPLEX?
- Methodological Answer: Construct a discrepancy matrix comparing density functional theory (DFT) simulations (e.g., carrier effective mass) with experimental Hall effect measurements. Isolate variables such as defect density using deep-level transient spectroscopy (DLTS). Replicate experiments under ultra-high vacuum to minimize environmental interference. Apply Bayesian statistical models to quantify confidence intervals in data interpretation, referencing advanced error analysis frameworks .
Q. What methodologies validate the integration of ALANE-N-METHYLPYRROLIDINE COMPLEX into optoelectronic devices under operational stress conditions?
- Methodological Answer: Design accelerated aging tests with controlled thermal cycling (e.g., -40°C to +125°C) and continuous forward-bias electrical stress. Monitor device parameters (e.g., external quantum efficiency, leakage current) using precision source-measure units. Perform failure mode analysis via focused ion beam (FIB) cross-sectioning and scanning electron microscopy (SEM). Align testing protocols with reliability standards (e.g., JEDEC JESD22-A110) and optoelectronic device design principles .
Q. How should multi-physics simulation frameworks be calibrated for modeling ALANE-N-METHYLPYRROLIDINE COMPLEX-based RF components?
- Methodological Answer: Develop a hybrid simulation approach combining electromagnetic solvers (e.g., CST Studio Suite) for high-frequency behavior and COMSOL Multiphysics for thermal/mechanical effects. Validate models against experimental S-parameter datasets and thermal imaging results. Use gradient optimization algorithms to refine material property inputs (e.g., permittivity, thermal conductivity). Document calibration uncertainties in line with advanced RF measurement techniques .
Data Analysis and Reporting Guidelines
- For Contradictory Data: Tabulate discrepancies in a comparative matrix, highlighting measurement conditions and instrumentation specifications. Apply error propagation analysis to prioritize variables for re-testing .
- For Long-Term Stability Studies: Include time-series plots of key electrical parameters (e.g., impedance drift) alongside environmental control logs. Use appendices for raw datasets, following academic writing standards for technical reports .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
